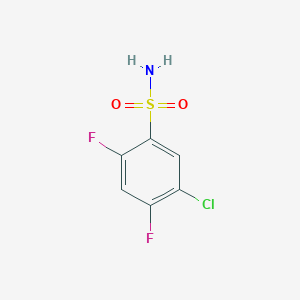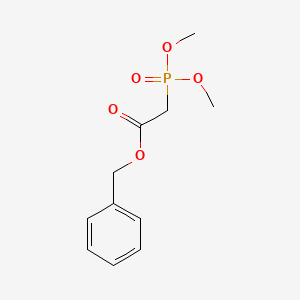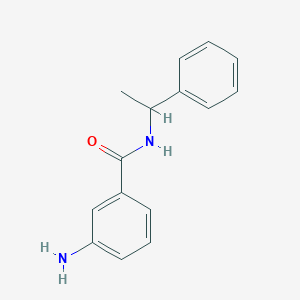
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole (BTMT) is an organic compound that is used in the synthesis of various organic molecules and as a building block in organic chemistry. BTMT is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms and is an important intermediate in the synthesis of various drugs, dyes, and other organic molecules. BTMT has been studied extensively and has a wide range of applications in the fields of chemistry, biology, and medicine.
科学的研究の応用
Optoelectronics and Nonlinear Optical Materials
This compound’s structural properties may make it suitable for use in optoelectronics. Thiophene derivatives are known for their high optoelectronic susceptibilities, which are crucial for applications like electro-optic switches. They can exhibit high nonlinear efficiency and quick response times, making them potential candidates for advanced optical materials .
Pharmaceutical Research
In pharmacology, thiazole derivatives have been explored for their potential medicinal properties. While specific data on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” is limited, related compounds have shown promise in drug discovery and development due to their structural versatility and biological activity .
Agricultural Chemistry
Thiazoles and thiophenes are often investigated for their use in agricultural chemistry, particularly as building blocks for crop protection agents. Their ability to act as fungicides, herbicides, and insecticides can be attributed to their reactivity and the possibility to create a wide range of derivatives with specific targeted actions .
Materials Science
The compound’s thiophene and thiazole moieties are of interest in materials science, especially for creating polymers with specific characteristics. These heterocyclic compounds can contribute to the thermal and mechanical stability of materials, which is essential for developing new composites and coatings .
Environmental Science
In environmental science, the study of such compounds can lead to the development of sensors and detectors for environmental pollutants. The bromine atom in “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could potentially be utilized in the design of molecular recognition sites for halogenated organic compounds .
Analytical Chemistry
Thiazole derivatives are sometimes used as analytical reagents. Their unique chemical properties can be harnessed in chromatography and spectroscopy for the detection and quantification of various substances. They may also serve as standards or reference compounds in analytical methods .
Biochemistry
In biochemistry, thiazole and thiophene derivatives are studied for their interactions with biological macromolecules. They can be used to probe enzyme mechanisms or as part of biochemical pathways in synthetic biology applications .
Industrial Applications
Lastly, the industrial applications of such compounds include their use as intermediates in the synthesis of more complex molecules. They can be part of the manufacturing process for dyes, pigments, or other industrial chemicals due to their reactive sulfur and nitrogen atoms .
将来の方向性
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
作用機序
Target of Action
The primary targets of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole | |
CAS RN |
352018-87-2 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

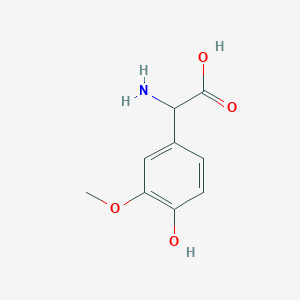
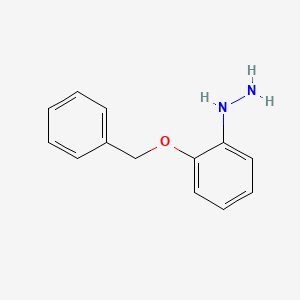



![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
